

In Vitro Inhibitory Profile of Oditrasertib: A Technical Guide

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Compound of Interest

Compound Name: Oditrasertib

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Introduction

Oditrasertib (also known as SAR443820 or DNL788) is an orally active and blood-brain barrier-penetrant small molecule that functions as a selective, reversible inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of inflammation and programmed cell death pathways, specifically necroptosis.[3][4][5] The overactivation of RIPK1 has been implicated in the pathophysiology of various chronic inflammatory and neurodegenerative diseases.[4][6] Although **Oditrasertib** was investigated for the treatment of amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), its clinical development was discontinued due to a lack of efficacy in Phase 2 trials.[4][7][8][9] This guide provides a comprehensive overview of the in vitro characterization of **Oditrasertib**'s inhibitory profile based on publicly available data.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of **Oditrasertib** has been quantified in cellular assays, demonstrating its high affinity for RIPK1 in relevant human cell types.

Cell Type	Assay Type	Parameter	Value (nM)
Human Peripheral Blood Mononuclear Cells (PBMCs)	Cellular Inhibition	IC50	3.16[1][2]
Human iPSC-derived Microglia	Cellular Inhibition	IC50	1.6[1][2]

Caption: In vitro
inhibitory
concentration (IC50)
values of Oditrasertib.

Kinase Selectivity Profile

A comprehensive kinome scan is essential to fully characterize the selectivity of a kinase inhibitor. Such a screen evaluates the binding affinity of the compound against a large panel of kinases. While **Oditrasertib** is described as a selective RIPK1 inhibitor, detailed quantitative data from a broad kinase panel, such as a KINOMEscan™ profile, is not publicly available at the time of this writing. The selectivity against other members of the RIP kinase family (e.g., RIPK2, RIPK3, RIPK4, RIPK5) has been noted for other RIPK1 inhibitors, but specific data for **Oditrasertib** is not available.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are detailed protocols for key experiments used to characterize RIPK1 inhibitors like **Oditrasertib**.

Biochemical RIPK1 Kinase Activity Assay

This assay quantifies the enzymatic activity of purified RIPK1 and the inhibitory effect of a compound. A common method is the Transcreener® ADP² Kinase Assay, which measures the production of ADP.

Materials:

- Purified recombinant human RIPK1 enzyme
- ATP
- Substrate (e.g., Myelin Basic Protein, MBP)
- Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- **Oditrasertib** (or other test compounds)
- Transcreener® ADP² FP Assay Kit (including ADP Alexa 633 Tracer and ADP² Antibody)
- 384-well plates
- Plate reader capable of fluorescence polarization detection

Procedure:

- Prepare serial dilutions of **Oditrasertib** in DMSO and then dilute in Assay Buffer.
- Add the diluted **Oditrasertib** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the RIPK1 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix (ADP Alexa 633 Tracer and ADP² Antibody).
- Incubate for 60 minutes at room temperature.
- Measure the fluorescence polarization on a plate reader.
- Calculate the percent inhibition based on the vehicle and no-enzyme controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Necroptosis Assay (TNF- α -induced in HT-29 cells)

This assay assesses the ability of a compound to inhibit necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity. Human colon adenocarcinoma HT-29 cells are a well-established model for studying necroptosis.

Materials:

- HT-29 cells
- Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
- Tumor Necrosis Factor-alpha (TNF- α)
- SMAC mimetic (e.g., Birinapant or SM-164)
- Pan-caspase inhibitor (e.g., z-VAD-FMK)
- **Oditrasertib** (or other test compounds)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of **Oditrasertib** or DMSO (vehicle control) for 1-2 hours.
- Induce necroptosis by adding a combination of TNF- α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 μ M). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

- Incubate the cells for a defined period (e.g., 24 hours).
- Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
- Record the luminescence using a luminometer.
- Calculate the percent inhibition of cell death and determine the EC50 value.

Western Blot Analysis of RIPK1 Phosphorylation

This method is used to directly assess the inhibition of RIPK1 kinase activity within cells by measuring the phosphorylation status of RIPK1 at a key activation site, Serine 166.

Materials:

- HT-29 cells or other suitable cell line
- Reagents for inducing necroptosis (TNF- α , SMAC mimetic, z-VAD-FMK)
- **Oditrasertib**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total RIPK1
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies

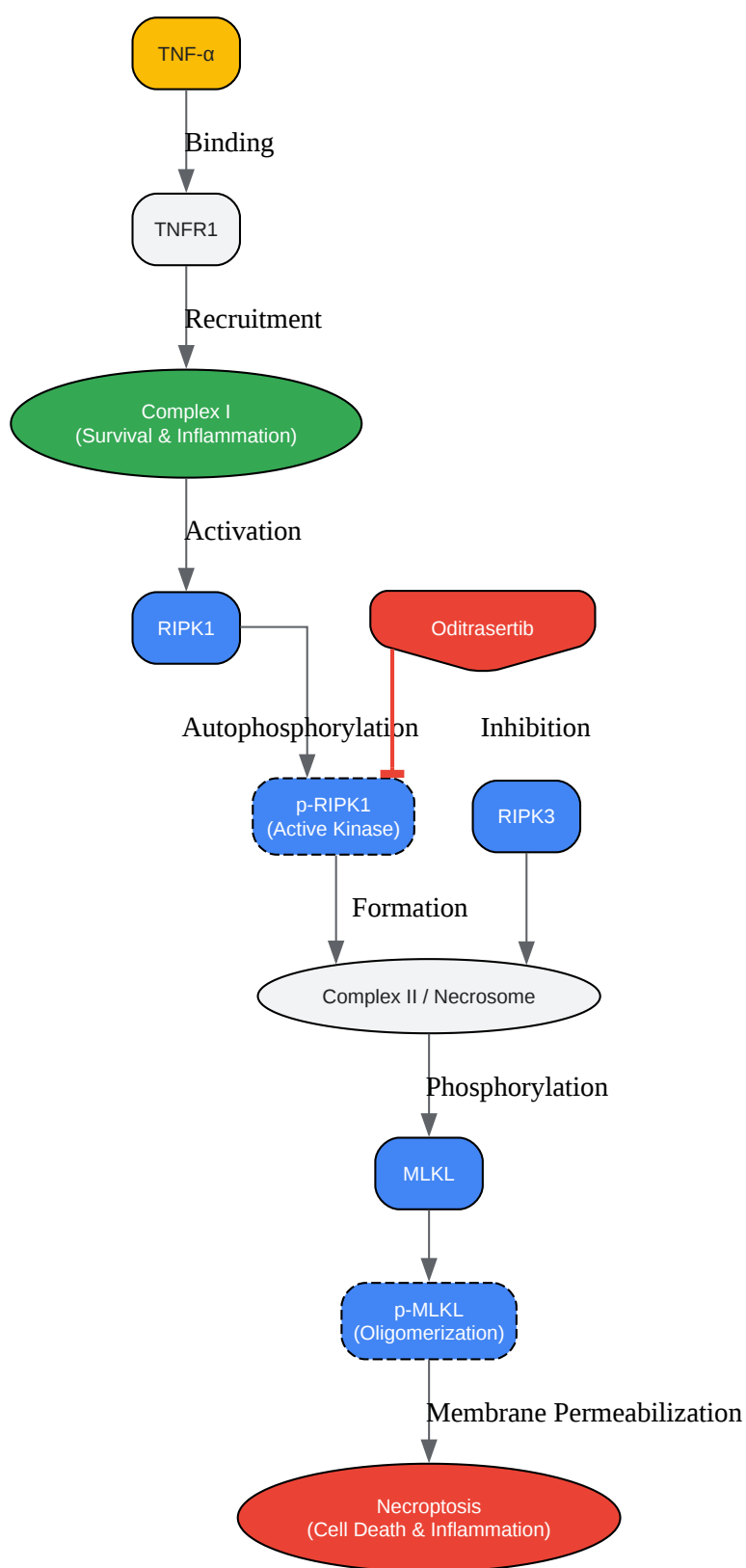
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture and treat cells with **Oditrasertib** and necroptosis-inducing agents as described in the cellular necroptosis assay.
- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to ensure equal protein loading.
- Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1.

Mandatory Visualizations

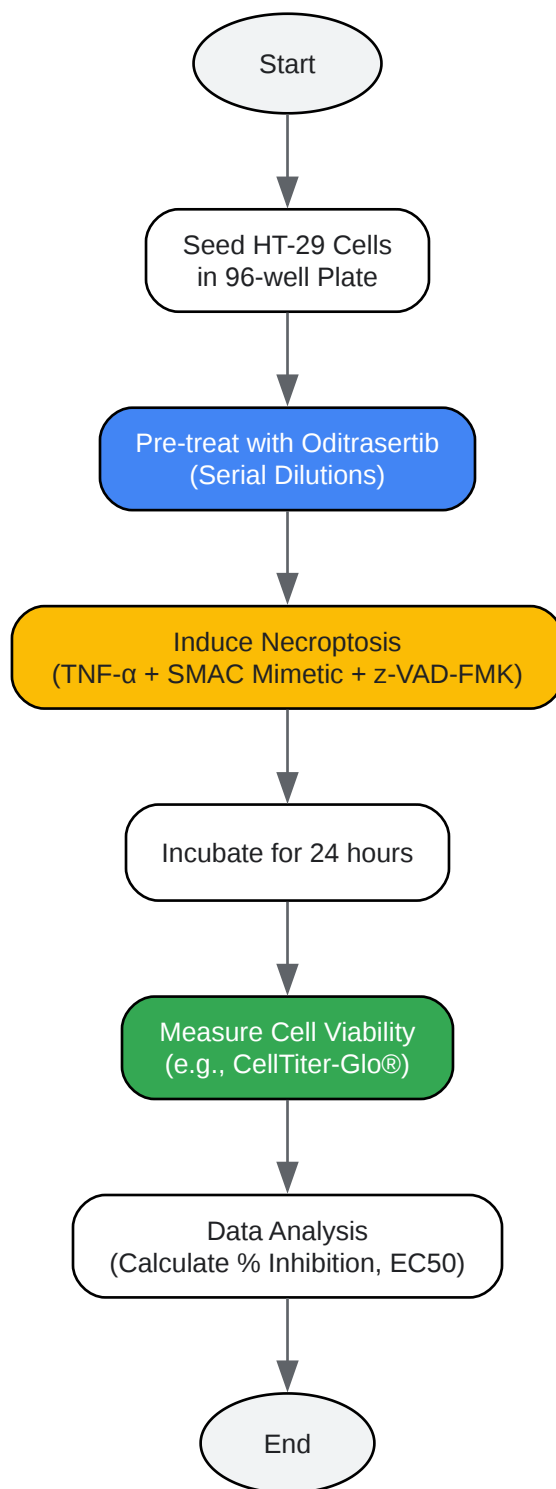
Signaling Pathway of Oditrasertib's Mechanism of Action



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Caption: **Oditrasertib** inhibits RIPK1 autophosphorylation, preventing necrosome formation.

Experimental Workflow for Cellular Necroptosis Assay



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Caption: Workflow for assessing **Oditrasertib**'s inhibition of necroptosis.

Logical Relationship for Western Blot Analysis



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Caption: Key steps in the Western Blot analysis of RIPK1 phosphorylation.

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